Fosfructose

Description

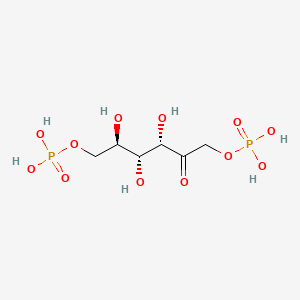

Structure

3D Structure

Properties

CAS No. |

488-69-7 |

|---|---|

Molecular Formula |

C6H14O12P2 |

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1 |

InChI Key |

XPYBSIWDXQFNMH-UYFOZJQFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

488-69-7 |

physical_description |

Solid |

Related CAS |

15499-52-2 (tetra-potassium salt) 23558-08-9 (unspecified hydrochloride salt) 23784-19-2 (tetra-hydrochloride salt) 26177-85-5 (di-hydrochloride salt) 34378-77-3 (unspecified calcium salt) 38099-82-0 (tri-hydrochloride salt) 6035-52-5 (barium[1:2] salt) 6055-82-9 (calcium[1:2] salt) |

solubility |

94 mg/mL |

Synonyms |

fructose 1,6-bisphosphate fructose 1,6-diphosphate fructose-1,6-diphosphate fructose-1,6-diphosphate magnesium salt fructose-1,6-diphosphate, (alpha-D)-isomer fructose-1,6-diphosphate, (beta-D)-isomer fructose-1,6-diphosphate, (L)-isomer fructose-1,6-diphosphate, 2-(18)O-labeled fructose-1,6-diphosphate, barium (1:2) salt fructose-1,6-diphosphate, calcium (1:2) salt fructose-1,6-diphosphate, calcium salt fructose-1,6-diphosphate, disodium salt fructose-1,6-diphosphate, monosodium salt fructose-1,6-diphosphate, sodium salt, monohydrate fructose-1,6-diphosphate, tetrapotassium salt fructose-1,6-diphosphate, tetrasodium salt fructose-1,6-diphosphate, trisodium salt Sr-FDP strontium fructose 1,6-diphosphate strontium fructose-1,6-diphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Fructose-1,6-Bisphosphate in the Regulation of Glycolysis: A Technical Guide

Executive Summary: Fructose-1,6-bisphosphate (FBP) is a critical metabolic intermediate that serves as a key regulator of glycolysis. Positioned at a strategic junction in the pathway, FBP concentration acts as a sensitive indicator of glycolytic flux. Its primary regulatory function is exerted through the potent feed-forward allosteric activation of pyruvate kinase, the enzyme catalyzing the final committed step of glycolysis. This mechanism ensures that a high rate of glucose entry and commitment to glycolysis is met with an accelerated downstream processing to pyruvate, thereby preventing the accumulation of upstream intermediates and efficiently coordinating the pathway's overall throughput. This technical guide provides an in-depth analysis of FBP's regulatory mechanisms, supported by quantitative kinetic data, detailed experimental protocols for studying these interactions, and visual diagrams of the involved pathways.

Introduction to Glycolytic Regulation

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is fundamental for cellular energy production and the supply of biosynthetic precursors.[1] Its rate is meticulously controlled to match the cell's fluctuating energy demands. Regulation occurs at the key irreversible enzymatic steps catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase (PK).[2] Among the various regulatory molecules, fructose-1,6-bisphosphate (FBP), the product of the PFK-1 reaction, plays a unique and indispensable role as a feed-forward activator, ensuring the smooth and efficient operation of the entire pathway.

FBP: The Product of the Committed Step

The conversion of fructose-6-phosphate (F6P) and ATP to fructose-1,6-bisphosphate (FBP) and ADP, catalyzed by PFK-1, is the major rate-limiting and committed step of glycolysis.[2][3] Once FBP is formed, the carbon atoms are destined for glycolysis. The activity of PFK-1 is intricately regulated by the cell's energy status. It is allosterically inhibited by high levels of ATP (a signal of energy abundance) and citrate. Conversely, it is activated by AMP, ADP (signals of low energy), and most potently by fructose-2,6-bisphosphate (F-2,6-BP), which acts to relieve the inhibition by ATP.[2][4][5] The concentration of FBP, therefore, directly reflects the activity of this crucial checkpoint.

Feed-Forward Activation of Pyruvate Kinase

The most significant regulatory role of FBP is its function as a potent allosteric activator of pyruvate kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[6] This is a classic example of feed-forward activation.

When PFK-1 is active, FBP levels rise. FBP binds to an allosteric site on the pyruvate kinase enzyme, which is structurally distinct from the active site.[7] This binding event induces a conformational change in the enzyme, shifting it from a low-activity T-state (tense) to a high-activity R-state (relaxed).[6] The R-state conformation has a much higher affinity for its substrate, PEP.[8] Consequently, the accumulation of FBP primes the final enzyme in the pathway to efficiently process the incoming flux of intermediates, thereby pulling the preceding reversible reactions forward and ensuring a coordinated, high rate of pyruvate and ATP production.[9]

Reciprocal Regulation of Glycolysis and Gluconeogenesis

FBP levels are also central to the reciprocal regulation of glycolysis and its opposing pathway, gluconeogenesis. While FBP is the product of PFK-1 in glycolysis, it is the substrate for fructose-1,6-bisphosphatase-1 (FBPase-1) in gluconeogenesis. These two pathways are controlled in a coordinated manner to prevent a futile cycle of synthesis and degradation. The key regulatory molecule in the liver is Fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of PFK-1 (promoting glycolysis) and a potent inhibitor of FBPase-1 (inhibiting gluconeogenesis).[10][11] This ensures that when conditions favor glucose breakdown (e.g., high insulin), glycolysis is active and gluconeogenesis is suppressed, and vice versa.[12]

Quantitative Data Presentation

The allosteric regulation by FBP significantly alters the kinetic parameters of pyruvate kinase. The activation is characterized by a substantial decrease in the Michaelis constant (KM) for the substrate PEP, indicating a higher binding affinity. The maximal velocity (Vmax) or catalytic rate (kcat) may also be affected.

Table 1: Kinetic Parameters for Pyruvate Kinase M2 (PKM2) Regulation

| Effector | KM for PEP (mM) | kcat (s-1) | Fold Activation (kcat) | Source |

|---|---|---|---|---|

| None (apo) | 1.22 ± 0.02 | 141 ± 7 | 1.0 | [13][14] |

| + 0.5 mM FBP | 0.23 ± 0.04 | 147.2 ± 1.6 | ~1.04 | [13][14] |

Data shown for human PKM2 isoform. Conditions and specific values can vary between isoforms and species. The primary effect of FBP is a dramatic reduction in KM for PEP.

Table 2: Kinetic Parameters for Human Liver PFK (PFKL)

| Substrate | Effector | K0.5 (mM) | Hill Coefficient (nH) | Source |

|---|---|---|---|---|

| Fructose-6-P | None | 1.1 ± 0.1 | 2.0 ± 0.2 | [15] |

| Fructose-6-P | + 1 µM F-2,6-BP | 0.03 ± 0.01 | 1.4 ± 0.2 | [15] |

K0.5 is the substrate concentration at half-maximal velocity for allosteric enzymes. Data collected at pH 7.5 with 125 µM ATP.

Experimental Protocols

Protocol for Pyruvate Kinase Activity Assay (LDH-Coupled)

This protocol measures PK activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically by the change in absorbance at 340 nm.[16][17]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Imidazole-HCl (pH 7.6), 0.12 M KCl, 0.062 M MgSO₄.[17]

-

Substrate/Cofactor Solution: Prepare a cocktail in Assay Buffer to achieve final concentrations of 1.5 mM PEP, 5 mM ADP, and 0.5 mM NADH.[13][16]

-

Coupling Enzyme: Dilute commercial lactate dehydrogenase (LDH) in assay buffer to a working concentration of ~10-15 U/mL.[16]

-

Activator Solution: Prepare a 100 mM stock solution of FBP in water.[18]

-

PK Enzyme: Dilute purified pyruvate kinase in assay buffer to a concentration that yields a linear rate of absorbance change between 0.02-0.08 ΔA/min.

-

-

Assay Procedure (for a 200 µL final volume in a 96-well plate):

-

To each well, add the appropriate volumes of Assay Buffer, Substrate/Cofactor Solution, LDH, and FBP solution (or buffer for control).

-

Incubate the plate at 25°C for 5-10 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted PK enzyme.

-

Immediately begin reading the absorbance at 340 nm in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic trace.

-

Calculate enzyme activity using the Beer-Lambert law. One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

Protocol for Phosphofructokinase-1 Activity Assay (Coupled)

This assay measures PFK-1 activity by coupling the production of FBP to the sequential actions of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, ultimately monitoring the oxidation of NADH at 340 nm.[19][20]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂.[19]

-

Substrate/Cofactor Solution: Prepare a cocktail in Assay Buffer to achieve final concentrations of 0.15 mM NADH, varying concentrations of F6P (e.g., 0.05-5 mM), and ATP (e.g., 1 mM).[19]

-

Coupling Enzymes: Add aldolase (~1 U/mL), triosephosphate isomerase (~5 U/mL), and glycerol-3-phosphate dehydrogenase (~2 U/mL) to the Substrate/Cofactor solution.[19]

-

PFK-1 Enzyme: Dilute purified PFK-1 in an appropriate storage buffer to the desired concentration.

-

-

Assay Procedure:

-

Combine the Assay Buffer and the Substrate/Cofactor/Coupling Enzyme solution in a cuvette or 96-well plate.

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes.[20]

-

Establish a baseline rate by monitoring absorbance at 340 nm.

-

Initiate the reaction by adding the PFK-1 enzyme.

-

Record the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the reaction rate and enzyme activity as described for the pyruvate kinase assay.

-

Conclusion and Therapeutic Implications

Fructose-1,6-bisphosphate is more than a simple intermediate; it is a critical signaling molecule that embodies the commitment to glycolysis. Its primary role in the feed-forward activation of pyruvate kinase provides a robust mechanism to synchronize the pathway's beginning and end, ensuring metabolic efficiency and preventing the buildup of potentially harmful intermediates. Understanding the nuances of this regulation is vital, particularly in disease states characterized by altered metabolism, such as cancer. The Warburg effect, observed in many tumors, involves a dramatic upregulation of glycolysis. The regulatory nodes controlled by FBP and its associated enzymes, PFK-1 and PKM2, are therefore attractive targets for the development of novel therapeutic agents designed to modulate metabolic flux in cancer cells. The protocols and data presented herein provide a foundational guide for researchers in this critical area of study.

References

- 1. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 4. Fructose-2,6-bisphosphate counteracts guanidinium chloride-, thermal-, and ATP-induced dissociation of skeletal muscle key glycolytic enzyme 6-phosphofructo-1-kinase: A structural mechanism for PFK allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. proteopedia.org [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. Biochemistry: Gluconeogenesis Control | ditki medical & biological sciences [ditki.com]

- 12. youtube.com [youtube.com]

- 13. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. researchgate.net [researchgate.net]

- 19. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Harden-Young Ester: A Technical Guide to its Discovery, History, and Biochemical Significance

Abstract: This document provides a comprehensive technical overview of the discovery and history of the Harden-Young ester, a pivotal intermediate in alcoholic fermentation, later identified as fructose 1,6-bisphosphate. It details the seminal experiments conducted by Arthur Harden and William John Young, placing their work in the context of early 20th-century biochemistry. This guide includes detailed experimental protocols from the era, quantitative data on fermentation rates, and diagrams illustrating both the experimental workflow and the ester's role in the glycolytic pathway. It is intended for researchers, scientists, and professionals in drug development with an interest in the foundational discoveries of metabolic pathways.

Historical Context: From Vitalism to Cell-Free Fermentation

For much of the 19th century, the process of fermentation was believed to be inextricably linked to living yeast cells, a concept central to Louis Pasteur's work. However, this "vitalist" view was challenged in 1897 when Eduard Buchner demonstrated that a cell-free extract of yeast, which he termed "zymase," could ferment sugar into ethanol and carbon dioxide.[1] Buchner's experiment, which involved pulverizing yeast with sand and kieselguhr to produce a "press juice," decisively showed that fermentation was a chemical process catalyzed by enzymes, not a direct function of cellular life.[1][2] This discovery opened the door for biochemists to study the individual reactions of fermentation in a controlled, non-cellular environment. It was on this foundation that Arthur Harden and William John Young began their investigations at the Lister Institute of Preventive Medicine.[3]

The Seminal Discovery by Harden and Young (1905-1906)

While studying the fermentation of glucose by yeast juice, Harden and Young made a critical observation that would reshape the understanding of metabolic processes. They noted that the rate of fermentation, measured by the evolution of carbon dioxide (CO₂), would gradually slow down.[4][5] In a series of experiments starting in 1905, they discovered that adding inorganic phosphate (Pi) to the mixture caused a dramatic and immediate increase in the rate of CO₂ production.[4][5][6]

This acceleration, however, was temporary. After a period of rapid fermentation, the rate would once again decline to the initial slow pace.[7] Crucially, they found that the fermentation could be re-accelerated by another addition of phosphate.[5][8] This led them to a profound deduction: the inorganic phosphate was not merely a catalyst but was being consumed and converted into an organic sugar-phosphate ester.[4][7] They also observed that the yeast juice contained a heat-sensitive, high-molecular-weight fraction (the enzymes or "zymase") and a heat-insensitive, low-molecular-weight fraction (the "co-ferment," containing cofactors like ATP and NAD+) that were both required for fermentation.[4]

Experimental Protocols

The methodologies used by Harden and Young were based heavily on the techniques developed by Buchner. The following protocols are reconstructed from descriptions of their work and Buchner's original methods.[9][2][10]

3.1 Preparation of Cell-Free Yeast Extract ("Press Juice")

This protocol describes the method for obtaining the enzymatically active yeast juice used in the fermentation experiments.

-

Yeast Preparation: Begin with 1,000 grams of brewer's yeast, purified for the preparation of pressed yeast.

-

Grinding: Combine the yeast with an equal weight of quartz sand and 250 grams of kieselguhr. Triturate the mixture in a large mortar and pestle until the mass becomes a moist, plastic paste as the cell walls are ruptured.[9][2]

-

Hydration and Pressing: Add 100 grams of water to the paste and mix thoroughly. Wrap the paste in a durable press cloth (e.g., canvas).

-

Extraction: Place the wrapped paste into a hydraulic press and gradually apply pressure up to 400-500 atmospheres. Collect the resulting "press juice."[2] Approximately 300-350 cm³ of juice is typically obtained from the first pressing.

-

Second Extraction: Disassemble the press, remove the residual cake, and repeat the grinding and pressing process with another 100 grams of water to obtain an additional 150 cm³ of juice.[2]

-

Clarification: To remove turbidity, shake the pooled press juice with a small amount of kieselguhr (approx. 4 grams) and filter through paper, re-filtering the initial portions until a clear, slightly opalescent yellow liquid is obtained.[9]

3.2 Measurement of Fermentation Rate

This protocol outlines the procedure for observing the effect of inorganic phosphate on glucose fermentation.

-

Reaction Setup: In a fermentation apparatus capable of measuring gas evolution (e.g., a manometer), combine a known volume of yeast juice (e.g., 25 cm³) with a solution of glucose or fructose.

-

Control Experiment: Maintain the mixture at a constant temperature (e.g., 25-30°C) and record the volume of CO₂ evolved at regular time intervals (e.g., every 5 minutes) for an extended period (e.g., 90-120 minutes). This establishes the baseline fermentation rate.

-

Phosphate Addition Experiment: Prepare an identical reaction setup. After initiating the reaction, add a measured volume of a soluble phosphate solution (e.g., sodium phosphate).

-

Data Collection: Immediately begin recording the volume of CO₂ evolved at the same regular intervals. Note the rapid increase in CO₂ production following the addition of phosphate and the subsequent decline in the rate as the phosphate is consumed.[5][6]

Quantitative Data

Harden and Young's experiments demonstrated a clear quantitative relationship between phosphate addition and fermentation rate. The following table summarizes representative data based on the graphical results of their experiments, illustrating the effect of adding inorganic phosphate (Pi) to a mixture of yeast juice and excess glucose.[5][6][11]

| Time (minutes) | Cumulative CO₂ Evolved (Relative Units) - No Phosphate Added (Control) | Cumulative CO₂ Evolved (Relative Units) - With Phosphate Added |

| 0 | 0 | 0 |

| 10 | 5 | 15 |

| 20 | 10 | 30 |

| 30 | 15 | 45 |

| 40 | 18 | 55 |

| 50 | 21 | 60 |

| 60 | 24 | 62 |

| 70 | 27 | 63 |

| 80 | 29 | 64 |

| 90 | 31 | 65 |

Table 1: Representative data showing the cumulative volume of CO₂ evolved during the fermentation of glucose by yeast juice. The addition of inorganic phosphate leads to a significant, though temporary, acceleration of the fermentation rate.

Visualizations: Workflows and Pathways

The following diagrams visualize the experimental logic and biochemical context of the Harden-Young ester.

References

- 1. scribd.com [scribd.com]

- 2. mechanism.ucsd.edu [mechanism.ucsd.edu]

- 3. scispace.com [scispace.com]

- 4. Glycolysis - Wikipedia [en.wikipedia.org]

- 5. Solved Evolution of CO2 in the Harden-Young experiment. 90 с | Chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Solved Question 21 (2 points) In 1905 English scientists | Chegg.com [chegg.com]

- 9. Eduard Buchner [web.lemoyne.edu]

- 10. readingroo.ms [readingroo.ms]

- 11. chegg.com [chegg.com]

The Central Role of Fructose-1,6-bisphosphate in Glycolysis: A Technical Guide

Abstract

Fructose-1,6-bisphosphate (FBP), historically known as the Harden-Young ester, is a pivotal intermediate in the glycolytic pathway.[1] Its formation, catalyzed by phosphofructokinase-1 (PFK-1), represents the committed step in glycolysis, directing glucose metabolites towards energy production. This technical guide provides an in-depth analysis of FBP's role as a key glycolytic intermediate, intended for researchers, scientists, and professionals in drug development. We will explore the enzymatic reactions governing its synthesis and degradation, the intricate allosteric regulation of these processes, and its emerging roles in cellular signaling. This document includes a compilation of quantitative data, detailed experimental protocols for the study of FBP and related enzymes, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this critical molecule.

Introduction: The Significance of Fructose-1,6-bisphosphate

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is fundamental to cellular energy production.[1] Within this pathway, fructose-1,6-bisphosphate (FBP) holds a unique position. Its synthesis from fructose-6-phosphate is a highly regulated and essentially irreversible step, effectively committing the glucose molecule to glycolysis. The enzyme responsible for this conversion, phosphofructokinase-1 (PFK-1), is a major site of allosteric regulation, allowing the cell to control the rate of glycolysis in response to its energetic needs.[1][2] FBP is then cleaved by aldolase into two three-carbon molecules, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), which proceed through the remainder of the glycolytic pathway to generate ATP.[1] Beyond its metabolic role, FBP and its regulating enzymes are increasingly recognized for their involvement in various signaling pathways and disease states, including cancer and metabolic disorders.[3][4] This guide will delve into the core aspects of FBP metabolism and its broader implications in cellular physiology.

Enzymatic Regulation of Fructose-1,6-bisphosphate Levels

The intracellular concentration of FBP is tightly controlled by the coordinated activities of two key enzymes: phosphofructokinase-1 (PFK-1) and aldolase.

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

PFK-1 (EC 2.7.1.11) is a tetrameric, allosteric enzyme that catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[2] This reaction is the primary control point of glycolysis. Mammals express three isoforms of PFK-1: PFK-M (muscle), PFK-L (liver), and PFK-P (platelet), each with distinct kinetic and regulatory properties tailored to the metabolic needs of the tissues in which they are predominantly expressed.[5][6][7]

PFK-1 activity is modulated by a host of allosteric effectors that signal the cell's energy status. High levels of ATP, a product of glycolysis, allosterically inhibit PFK-1, thus slowing down the pathway when energy is abundant. Conversely, AMP, an indicator of low energy, is a potent allosteric activator.[2] Fructose-2,6-bisphosphate (F-2,6-BP) is the most potent activator of PFK-1, and it acts by increasing the enzyme's affinity for fructose-6-phosphate and counteracting the inhibitory effect of ATP.[2] Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor, signaling that the cell's energy needs are being met through aerobic respiration.

Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1).

Aldolase: Cleavage of Fructose-1,6-bisphosphate

Aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of FBP into G3P and DHAP.[8] There are two classes of aldolases with different catalytic mechanisms. Class I aldolases, found in animals and plants, form a Schiff base intermediate with the substrate.[8][9] Class II aldolases, present in fungi and bacteria, are metalloenzymes that require a divalent metal ion, typically Zn2+, for their activity.[8][9] In mammals, three isozymes of Class I aldolase exist: aldolase A (muscle), aldolase B (liver), and aldolase C (brain), each exhibiting different substrate specificities and kinetic properties.[8][9][10]

Quantitative Data

Intracellular Concentration of Fructose-1,6-bisphosphate

The intracellular concentration of FBP can vary significantly depending on the cell type and metabolic state. While a comprehensive database is not available, representative values are presented below.

| Cell Type | Condition | Fructose-1,6-bisphosphate Concentration (µM) | Reference |

| Dictyostelium discoideum (wild-type) | Starved (6h) | 914 | [4] |

| Mammalian iBMK cells | Continuous high glucose culture | ~1500 | [9] |

Kinetic Parameters of Phosphofructokinase-1 Isoforms

The kinetic properties of the three human PFK-1 isoforms highlight their adaptation to specific metabolic roles.

| Isoform | K0.5 for F6P (µM) | K0.5 for ATP (µM) | Hill Coefficient (for F6P) | Reference |

| PFK-M | 147 | 152 | 1.82 | [5] |

| PFK-L | 1360 | 160 | 3.10 | [5] |

| PFK-P | 1333 | 276 | 2.18 | [5] |

Kinetic Parameters of Aldolase Isozymes

The kinetic parameters of mammalian aldolase isozymes reflect their different physiological functions.

| Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |

| Aldolase A (Human Muscle) | Fructose-1,6-bisphosphate | 52 | - | [11] |

| Aldolase B (Human Liver) | Fructose-1,6-bisphosphate | 1.6 | - | [11] |

| Aldolase C (Human Brain) | Fructose-1,6-bisphosphate | 10.7 | 5.2 | [10][11] |

Experimental Protocols

Measurement of Intracellular Fructose-1,6-bisphosphate by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of FBP in biological samples.[12][13]

4.1.1. Sample Preparation

-

Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugar phosphates. An example is a Phenomenex Luna NH2 column (150 mm x 2.0 mm).[12]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or triethylamine acetate) is commonly employed.[12]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to generate ions of FBP.

-

Detection: Multiple reaction monitoring (MRM) is used for sensitive and specific detection. The precursor ion for FBP is m/z 339, and characteristic product ions are monitored.[12]

-

Caption: Experimental workflow for FBP quantification by LC-MS/MS.

Spectrophotometric Assay of Phosphofructokinase-1 Activity

This coupled enzyme assay measures PFK-1 activity by monitoring the oxidation of NADH at 340 nm.[14][15]

4.2.1. Principle The production of FBP by PFK-1 is coupled to the aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase reactions. For each molecule of FBP produced, two molecules of NADH are oxidized to NAD+. The decrease in absorbance at 340 nm is proportional to the PFK-1 activity.

4.2.2. Reagents

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Substrates: Fructose-6-phosphate (variable concentrations), ATP (fixed concentration, e.g., 1 mM).

-

Coupling Enzymes: Aldolase (1 U/mL), triosephosphate isomerase (5 U/mL), glycerol-3-phosphate dehydrogenase (1 U/mL).

-

NADH: 0.2 mM.

-

Enzyme Sample: Cell or tissue lysate containing PFK-1.

4.2.3. Procedure

-

Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme sample to the cuvette and mix gently.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Spectrophotometric Assay of Aldolase Activity

This assay measures aldolase activity by monitoring the formation of a hydrazone from glyceraldehyde-3-phosphate at 240 nm.[16]

4.3.1. Principle Aldolase cleaves FBP into G3P and DHAP. In the presence of hydrazine, G3P forms a stable hydrazone which absorbs light at 240 nm. The rate of increase in absorbance at 240 nm is directly proportional to the aldolase activity.

4.3.2. Reagents

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5.

-

Substrate: 10 mM Fructose-1,6-bisphosphate.

-

Hydrazine sulfate: 10 mM.

-

Enzyme Sample: Cell or tissue lysate containing aldolase.

4.3.3. Procedure

-

Prepare a reaction mixture containing the assay buffer, FBP, and hydrazine sulfate in a quartz cuvette.

-

Incubate the mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme sample and mix.

-

Monitor the increase in absorbance at 240 nm over time.

-

Determine the initial reaction rate from the linear phase of the curve.

Fructose-1,6-bisphosphate in Cellular Signaling

Emerging evidence suggests that FBP and its associated enzymes play roles beyond their canonical function in glycolysis, acting as signaling molecules and regulators of other cellular processes.

Non-Glycolytic Roles of FBP-Metabolizing Enzymes

FBP1, the enzyme that catalyzes the reverse reaction to PFK-1 in gluconeogenesis, has been shown to have non-glycolytic functions.[4] In some cancers, FBP1 is downregulated, which is associated with poor prognosis.[4] FBP1 can inhibit tumor progression through mechanisms independent of its enzymatic activity, such as acting as a transcriptional regulator.[4]

FBP as a Signaling Molecule

FBP itself has been implicated as a signaling molecule. For instance, it has been shown to inhibit mitochondrial respiration, potentially linking high glycolytic flux to a decrease in oxidative phosphorylation.[11] Furthermore, FBP has been identified as an allosteric activator of pyruvate kinase, creating a feed-forward activation loop in the lower part of glycolysis.

Caption: Signaling roles of Fructose-1,6-bisphosphate (FBP).

Conclusion

Fructose-1,6-bisphosphate stands as a central and indispensable molecule in cellular metabolism. Its role extends beyond being a mere intermediate in glycolysis; it is a critical regulatory nexus. The enzymes that govern its formation and breakdown, PFK-1 and aldolase, are subject to intricate control mechanisms that allow the cell to fine-tune its energy production in response to a dynamic environment. The emerging evidence for the signaling functions of FBP and its associated enzymes opens new avenues for research, particularly in the context of metabolic diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of this key glycolytic intermediate and its multifaceted roles in cellular physiology and pathology.

References

- 1. Khan Academy [khanacademy.org]

- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 3. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphofructokinase-1 subunit composition and activity in the skeletal muscle, liver, and brain of dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isozymes of human phosphofructokinase: identification and subunit structural characterization of a new system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research [bu.edu]

- 9. jag.journalagent.com [jag.journalagent.com]

- 10. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Aldolase - Assay | Worthington Biochemical [worthington-biochem.com]

The Orchestration of Glycolysis: A Technical Guide to the Mechanism of Phosphofructokinase-1 Action on Fructose-6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphofructokinase-1 (PFK-1), a cornerstone of metabolic regulation, catalyzes the committed and rate-limiting step of glycolysis: the ATP-dependent phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3] This reaction is a critical control point, directing glucose flux towards energy production and biosynthetic pathways.[2][3] The intricate allosteric regulation of PFK-1 by a host of cellular metabolites ensures that glycolytic activity is exquisitely tuned to the energetic and biosynthetic needs of the cell.[1][2][3] Understanding the multifaceted mechanism of PFK-1 is paramount for researchers in metabolic diseases and for drug development professionals targeting glycolysis in pathologies such as cancer.[1] This technical guide provides an in-depth exploration of the PFK-1 mechanism, encompassing its structural dynamics, kinetic properties, complex regulatory networks, and the experimental protocols used to elucidate its function.

Catalytic Mechanism and Structural Dynamics

PFK-1 is a tetrameric enzyme, with each subunit possessing a catalytic site and an allosteric site.[3] The catalytic reaction involves the transfer of the terminal phosphate group from ATP to the C1 hydroxyl group of fructose-6-phosphate. This process is dependent on the presence of Mg²⁺, which coordinates with ATP to facilitate the nucleophilic attack.[4]

The enzyme exists in two principal conformational states: a high-activity R (relaxed) state and a low-activity T (tense) state .[4] The equilibrium between these two states is the primary basis for the allosteric regulation of PFK-1 activity. Substrates and allosteric activators preferentially bind to the R state, shifting the equilibrium towards this active conformation.[4] Conversely, allosteric inhibitors bind to and stabilize the T state, reducing the enzyme's affinity for its substrates and consequently lowering its catalytic rate.[4][5]

Structural studies, including X-ray crystallography of human platelet PFK-1, have revealed significant conformational changes between the ATP-bound and ADP-bound forms.[1] These changes involve a rotation between the subdomains of the protomer, leading to an opening of the catalytic site which is thought to be important for product release.[1]

Quantitative Kinetic Parameters

The catalytic efficiency and regulatory response of PFK-1 are quantitatively described by its kinetic parameters. These parameters vary between the different isoforms of PFK-1 (muscle (PFK-M), liver (PFK-L), and platelet (PFK-P)) and are significantly influenced by the presence of allosteric effectors.[6]

| Parameter | Condition | PFK-M | PFK-L | PFK-P | Reference |

| K₀.₅ (F6P) | - | 147 µM | 1360 µM | 1333 µM | [6] |

| K₀.₅ (ATP) | - | 152 µM | 160 µM | 276 µM | [6] |

| Vmax | Wild Type PFKL | - | 9.6 ± 1.4 U/mg | - | [2][7] |

| Hill Coefficient (F6P) | Wild Type PFKL | - | 2.6 ± 0.6 | - | [2][7] |

| Ki (Citrate) | Aspergillus niger PFK1 | 1.5 mM | - | - | [8][9] |

| IC₅₀ (Citrate) | Human PFK-M (at 0.4 mM F6P) | 0.2 mM | - | - | |

| Activation Constant (AMP) | Ascaris suum PFK | 93 µM | - | - | [10] |

| Activation Constant (F2,6BP) | Ascaris suum PFK | 92 nM | - | - | [10] |

K₀.₅ represents the substrate concentration at half-maximal velocity for allosteric enzymes. U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute at 25°C.[7]

Allosteric Regulation of PFK-1

The activity of PFK-1 is finely controlled by the cellular energy charge and the availability of biosynthetic precursors through a complex network of allosteric effectors.

Inhibition by ATP and Citrate

High concentrations of ATP , a signal of high cellular energy, allosterically inhibit PFK-1.[3][5] ATP binds to a distinct allosteric site on the enzyme, stabilizing the T state and thereby decreasing the affinity of PFK-1 for its substrate, fructose-6-phosphate.[3][5] This feedback inhibition prevents the unnecessary breakdown of glucose when energy is abundant.

Citrate , an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1.[3] Elevated citrate levels indicate that the biosynthetic precursors are plentiful, and thus, further glucose catabolism is not required. Citrate enhances the inhibitory effect of ATP.[11]

Activation by AMP and Fructose-2,6-bisphosphate

Conversely, a high concentration of AMP , an indicator of a low energy state, acts as a potent allosteric activator of PFK-1.[3] AMP binds to the allosteric site and promotes the transition to the active R state, thereby relieving the inhibition by ATP and stimulating glycolysis to generate more ATP.[3]

The most potent allosteric activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F2,6BP) .[3] F2,6BP is synthesized from fructose-6-phosphate by phosphofructokinase-2 (PFK-2). By binding to PFK-1, F2,6BP significantly increases the enzyme's affinity for fructose-6-phosphate and diminishes the inhibitory effect of ATP.[3] This feedforward activation mechanism ensures that glycolysis is strongly stimulated when glucose is abundant.[3]

Signaling Pathways and Regulatory Logic

The interplay of these allosteric effectors creates a sophisticated regulatory system that integrates various metabolic signals to control glycolytic flux.

Caption: Allosteric regulation of PFK-1 activity.

Experimental Protocols

Coupled Enzyme Assay for PFK-1 Activity

This is a widely used method to continuously monitor PFK-1 activity by coupling the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.[1][7]

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[1]

-

Substrates: Fructose-6-phosphate (F6P), ATP.

-

Coupling Enzymes: Aldolase, triosephosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (GDH).[1]

-

Cofactor: NADH.[1]

-

Purified PFK-1 enzyme or cell/tissue lysate.

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, aldolase, TPI, and GDH.

-

Add the PFK-1 sample to the reaction mixture.

-

Initiate the reaction by adding ATP and F6P.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the PFK-1 activity.

-

One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP per minute.[7]

Caption: Workflow for the coupled PFK-1 activity assay.

Purification of Recombinant PFK-1

For detailed structural and kinetic studies, a pure preparation of PFK-1 is essential. Recombinant expression in systems like E. coli followed by affinity chromatography is a common approach.

Procedure Outline:

-

Expression: Clone the PFK-1 isoform of interest into an expression vector (e.g., with a His-tag or GST-tag) and transform into a suitable E. coli strain. Induce protein expression with IPTG.

-

Lysis: Harvest the cells and lyse them using sonication or high-pressure homogenization in a suitable lysis buffer.

-

Affinity Chromatography: Load the cleared lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

-

Washing: Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound PFK-1 using a specific eluent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve higher purity.

-

Dialysis and Storage: Dialyze the purified enzyme into a suitable storage buffer and store at -80°C.

Conclusion and Future Directions

Phosphofructokinase-1 stands as a paradigm of intricate enzymatic control, integrating a multitude of cellular signals to dictate the rate of glycolysis. Its complex mechanism of action, driven by allosteric regulation and conformational dynamics, continues to be an active area of research. For professionals in drug development, the isoform-specific regulatory features of PFK-1 present attractive targets for the development of selective inhibitors for diseases characterized by aberrant glucose metabolism, such as cancer. Future investigations will likely focus on further elucidating the structural basis of isoform-specific regulation and on the discovery and characterization of novel small-molecule modulators of PFK-1 activity. A deeper understanding of this critical enzyme will undoubtedly pave the way for innovative therapeutic strategies targeting metabolic pathways.

References

- 1. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches | Biochemical Journal | Portland Press [portlandpress.com]

- 7. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Citrate inhibition of rat-kidney cortex phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subcellular Landscape of Fructose-1,6-bisphosphate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate (FBP) is a central metabolite in the intricate network of cellular energy metabolism. As the committed step in glycolysis, its production from fructose-6-phosphate is a critical regulatory checkpoint. Beyond its canonical role in the cytosol, emerging evidence reveals a complex and dynamic subcellular distribution of FBP, implicating it in a variety of cellular processes beyond simple energy production. Understanding the precise localization of FBP and the enzymes that govern its metabolism is paramount for elucidating its multifaceted roles in cell signaling, regulation, and disease pathogenesis. This technical guide provides an in-depth exploration of the cellular localization of FBP, detailing the experimental methodologies used to uncover its distribution and presenting key quantitative data. Furthermore, it visualizes the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Subcellular Localization of Fructose-1,6-bisphosphate and Associated Enzymes

The classical view places FBP primarily in the cytosol , the site of glycolysis.[1] However, extensive research has revealed a more nuanced distribution, with FBP and its metabolizing enzymes found in various subcellular compartments, where they may perform non-glycolytic functions.

Cytosol: The cytosol is the primary site of glycolysis, and consequently, a major pool of FBP is found here.[1] The concentration of FBP in the cytosol is dynamically regulated by the activities of phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase). In rat liver cytosols, steady-state concentrations of FBP have been observed to range from 1 to 30 microM.

Nucleus: A growing body of evidence points to the presence and functional significance of FBP and its related enzymes within the nucleus.

-

Fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis that hydrolyzes FBP, has been found to localize to the nucleus in various cell types, including dividing myoblasts, hepatocytes, and renal cells.[2][3][4]

-

In rat liver and kidney cells, FBPase is preferentially found in a perinuclear position, suggesting a role in nuclear-cytoplasmic communication.[4]

-

The nuclear accumulation of hepatic FBPase appears to be modulated by the nutritional state and is insulin-dependent, indicating a role in metabolic signaling to the nucleus.[2] In smooth muscle cells, FBPase is found in the cytoplasm and the nucleus, with its nuclear presence almost entirely restricted to heterochromatin areas.[3]

Mitochondria: The presence and role of FBP in mitochondria are areas of active investigation.

-

Studies have suggested that FBP may be present in mitochondria and can directly impact mitochondrial function by inhibiting oxidative phosphorylation.[5] This FBP-mediated inhibition has been observed in isolated rat liver mitochondria.[5]

-

This suggests a potential feedback mechanism where high glycolytic flux, leading to elevated FBP levels, can suppress mitochondrial respiration, a phenomenon related to the Crabtree effect.

Other Subcellular Locations:

-

Endoplasmic Reticulum: Fructose-1,6-bisphosphate aldolase, an enzyme that binds and cleaves FBP, has been shown to be associated with the endoplasmic reticulum in rat liver cells.

-

Z-lines of Muscle Cells: In differentiated muscle cells, FBPase has been found to associate with the Z-lines, the boundaries of the sarcomere, suggesting a structural or regulatory role in muscle contraction.

Quantitative Data on Fructose-1,6-bisphosphate Subcellular Distribution

Quantifying the concentration of metabolites within specific subcellular compartments is technically challenging. The development of sensitive techniques like non-aqueous fractionation and genetically encoded biosensors is beginning to provide valuable insights. The following table summarizes available quantitative data on FBP concentrations. It is important to note that concentrations can vary significantly based on cell type, metabolic state, and the analytical method employed.

| Cell Type/Organism | Subcellular Compartment | FBP Concentration (µM) | Method | Reference(s) |

| Liver Cancer Cells (Various) | Whole Cell | Low micromolar range | HYlight Biosensor | [6] |

| Rat Liver | Cytosol | 1 - 30 (steady-state) | Enzymatic Assays |

Further research utilizing advanced techniques is required to provide a more comprehensive and comparative quantification of FBP across different organelles in various cell types and physiological conditions.

Experimental Protocols

Subcellular Fractionation for Metabolite Analysis (Non-Aqueous Fractionation - NAF)

Non-aqueous fractionation is the preferred method for determining the in vivo subcellular distribution of water-soluble metabolites, as it minimizes metabolite leakage and enzymatic activity during the fractionation process.[7][8]

Principle: Lyophilized (freeze-dried) tissue is disrupted, and the resulting particles are separated based on their density in a non-aqueous density gradient created with organic solvents (e.g., heptane and tetrachloroethylene). The distribution of metabolites across the collected fractions is then correlated with the distribution of marker enzymes specific to different compartments (e.g., cytosol, mitochondria, nucleus).

Detailed Protocol Steps:

-

Harvesting and Quenching: Rapidly harvest tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Freeze-dry the tissue under vacuum to remove all water.

-

Homogenization: Homogenize the lyophilized tissue in a water-free organic solvent (e.g., heptane) using a ball mill or similar disruption method.

-

Density Gradient Preparation: Prepare a linear density gradient in centrifuge tubes using a mixture of a low-density solvent (e.g., heptane) and a high-density solvent (e.g., tetrachloroethylene).

-

Centrifugation: Resuspend the homogenized tissue powder in a small volume of the gradient mixture and layer it on top of the prepared density gradient. Centrifuge at high speed until the subcellular particles reach their isopycnic equilibrium.

-

Fraction Collection: Carefully collect fractions from the top to the bottom of the gradient.

-

Analysis of Fractions:

-

Metabolite Extraction: Extract metabolites from each fraction using a suitable extraction solvent (e.g., methanol/water).

-

Metabolite Quantification: Analyze the extracted metabolites using techniques like LC-MS/MS or GC-MS.

-

Marker Enzyme Assays: Measure the activity of compartment-specific marker enzymes in each fraction (e.g., phosphofructokinase for cytosol, citrate synthase for mitochondria, and lactate dehydrogenase for cytosol, though nuclear markers are more challenging for this method).

-

-

Data Analysis: Correlate the distribution of FBP across the fractions with the distribution of the marker enzymes to calculate its relative abundance in each compartment.

Immunofluorescence for Localization of FBP-Metabolizing Enzymes

Immunofluorescence allows for the visualization of the subcellular localization of specific proteins, such as FBPase and aldolase.

Principle: Cells or tissue sections are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to the target protein is applied, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The localization of the protein is then visualized using fluorescence microscopy.

Detailed Protocol Steps:

-

Cell Culture and Fixation: Grow adherent cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. For tissue sections, deparaffinization and antigen retrieval steps are necessary.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with a solution containing a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against the target protein (e.g., anti-FBPase) in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.

-

Counterstaining (Optional): To visualize the nucleus, counterstain with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Wash the cells again with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and seal. Visualize the fluorescence signal using a confocal or epifluorescence microscope.

Real-time FBP Imaging with FRET Biosensors (e.g., HYlight)

Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors, such as HYlight, enable the real-time monitoring of FBP dynamics in living cells with subcellular resolution.[6]

Principle: The HYlight biosensor consists of a circularly permuted green fluorescent protein (cpGFP) inserted into an FBP-binding protein. Upon binding to FBP, the biosensor undergoes a conformational change that alters the fluorescence properties of the cpGFP, leading to a ratiometric change in fluorescence intensity that can be quantified.

Detailed Protocol Steps:

-

Biosensor Delivery: Transfect the cells of interest with a plasmid encoding the HYlight biosensor.

-

Cell Culture: Culture the transfected cells under desired experimental conditions.

-

Live-Cell Imaging Setup: Place the culture dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition: Acquire fluorescence images at two different excitation wavelengths (e.g., 405 nm and 488 nm) with a single emission wavelength (e.g., 510 nm).

-

Experimental Perturbation: Treat the cells with various stimuli (e.g., glucose, inhibitors of glycolysis) to induce changes in intracellular FBP levels and record the corresponding changes in fluorescence.

-

Data Analysis:

-

Select regions of interest (ROIs) within individual cells (e.g., cytosol, nucleus).

-

Measure the fluorescence intensity at both excitation wavelengths for each ROI over time.

-

Calculate the ratio of the two fluorescence intensities (e.g., 488 nm / 405 nm).

-

Plot the fluorescence ratio over time to visualize the dynamic changes in FBP concentration.

-

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

The subcellular localization of fructose-1,6-bisphosphate is far more complex than its traditional depiction as a mere cytosolic intermediate of glycolysis. Its presence and the localization of its metabolizing enzymes in the nucleus, mitochondria, and other subcellular compartments suggest a broader role in cellular regulation and signaling. For researchers and drug development professionals, appreciating this complexity is crucial. Targeting FBP metabolism requires a nuanced understanding of its compartmentalized functions. The continued development and application of advanced analytical techniques, such as non-aqueous fractionation and genetically encoded biosensors, will be instrumental in further dissecting the subcellular dynamics of FBP and unraveling its full spectrum of biological activities. This guide provides a foundational resource to aid in the design and interpretation of experiments aimed at exploring the intricate world of this central metabolite.

References

- 1. Nuclear accumulation of fructose 1,6-bisphosphatase is impaired in diabetic rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear localization of fructose 1,6-bisphosphatase in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Localization of the fructose 1,6-bisphosphatase at the nuclear periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Compartmentalized Metabolome – A Validation of the Non-Aqueous Fractionation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

The Nexus of Glycolysis: A Technical Guide to Fructose-1,6-Bisphosphate Biosynthesis in Yeast

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of fructose-1,6-bisphosphate in the model organism Saccharomyces cerevisiae. We will delve into the core enzymatic reaction, its intricate regulation, quantitative data, and detailed experimental protocols relevant to researchers in metabolic engineering, drug discovery, and fundamental biology.

The Core Biosynthesis Pathway: The "Committed Step" of Glycolysis

The synthesis of fructose-1,6-bisphosphate is a pivotal and essentially irreversible step in the glycolytic pathway, catalyzed by the enzyme phosphofructokinase-1 (PFK1) . This reaction commits glucose to glycolysis.[1] PFK1 facilitates the transfer of a phosphate group from ATP to fructose-6-phosphate, yielding fructose-1,6-bisphosphate and ADP.[1] In yeast, PFK1 is an octameric enzyme that exhibits complex allosteric regulation, making it a critical control point for glycolytic flux.[1]

Enzymatic Reaction

The core reaction is as follows:

Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP

This reaction is catalyzed by Phosphofructokinase-1 (PFK1), with magnesium (Mg²⁺) as an essential cofactor.

Allosteric Regulation of Phosphofructokinase-1

The activity of PFK1 is tightly regulated by a host of allosteric effectors, allowing the cell to modulate glycolytic flux in response to its energetic state.

-

Activators:

-

Fructose-2,6-bisphosphate (F2,6BP): The most potent activator of yeast PFK1. It significantly increases the enzyme's affinity for its substrate, fructose-6-phosphate, and overcomes the inhibitory effects of ATP.

-

AMP and ADP: High levels of AMP and ADP are indicative of a low energy state in the cell, and they act as allosteric activators of PFK1 to stimulate glycolysis and ATP production.[1]

-

Inorganic Phosphate (Pi): Can also activate yeast PFK1, particularly at lower pH and in the presence of AMP or fructose-2,6-bisphosphate.[2]

-

-

Inhibitors:

-

ATP: While ATP is a substrate for PFK1, at high concentrations, it acts as an allosteric inhibitor. This is a crucial feedback mechanism; when the cell has an abundance of energy (high ATP), glycolysis is slowed down at this key regulatory step.

-

Citrate: An intermediate of the citric acid cycle, citrate can inhibit PFK1 activity. High levels of citrate signal that the downstream metabolic pathways are saturated, and thus, the influx of metabolites from glycolysis can be reduced.

-

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of fructose-1,6-bisphosphate in S. cerevisiae.

Table 1: Kinetic Parameters of Phosphofructokinase-1 (PFK1)

| Substrate/Effector | Parameter | Value | Conditions |

| Fructose-6-Phosphate | Km | ~0.1 - 1.0 mM | Varies with ATP and activator concentrations |

| ATP | Km | ~0.05 - 0.2 mM | As a substrate |

| ATP | Ki | ~0.5 - 2.0 mM | As an inhibitor |

| Fructose-2,6-Bisphosphate | Ka | ~0.5 - 5.0 µM | Activation constant |

| AMP | Ka | ~0.1 - 0.5 mM | Activation constant |

Note: These values are approximate and can vary depending on the specific yeast strain, pH, and experimental conditions.

Table 2: In Vivo Concentrations of Key Metabolites in S. cerevisiae

| Metabolite | Concentration (mM) | Growth Condition |

| Glucose-6-Phosphate | 1.5 - 5.7 fold increase at 12°C vs 30°C | Chemostat culture |

| Fructose-6-Phosphate | 1.5 - 5.7 fold increase at 12°C vs 30°C | Chemostat culture |

| Fructose-1,6-Bisphosphate | 1.5 - 5.7 fold increase at 12°C vs 30°C | Chemostat culture |

| ATP | ~2-fold higher at 12°C vs 30°C | Chemostat culture |

| ADP | ~2.3-fold lower at 12°C vs 30°C | Chemostat culture |

| AMP | ~6.9-fold lower at 12°C vs 30°C | Chemostat culture |

Data adapted from studies on S. cerevisiae grown in chemostat cultures. Concentrations can vary significantly with growth phase and environmental conditions.[3]

Signaling Pathway: The Ras/cAMP Pathway and Glycolytic Flux

In yeast, the Ras/cAMP signaling pathway is a crucial regulator of cell proliferation and is intricately linked to glucose metabolism. Fructose-1,6-bisphosphate has been identified as a key signaling molecule that couples glycolytic flux to the activation of Ras.[4]

An accumulation of fructose-1,6-bisphosphate can activate the Ras guanine nucleotide exchange factor (GEF), Cdc25.[4] Activated Cdc25 promotes the exchange of GDP for GTP on Ras proteins (Ras1 and Ras2), leading to their activation. Activated Ras, in turn, stimulates adenylate cyclase (Cyr1) to produce cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, influencing cell growth, proliferation, and stress resistance.[6] This creates a feedback loop where high glycolytic flux can potentiate growth signals.

Experimental Protocols

Preparation of Yeast Cell Extracts for Enzyme Assays

This protocol is a general method for obtaining yeast cell extracts suitable for enzymatic activity measurements.

-

Cell Culture and Harvest:

-

Grow S. cerevisiae in an appropriate liquid medium (e.g., YPD) to the desired growth phase (typically mid-log phase).

-

Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold distilled water and once with ice-cold lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and a protease inhibitor cocktail).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a minimal volume of ice-cold lysis buffer.

-

Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of acid-washed glass beads (0.5 mm diameter).

-

Disrupt the cells by vigorous vortexing or using a bead beater for 5-8 cycles of 1 minute of vortexing followed by 1 minute of cooling on ice.

-

-

Clarification of Lysate:

-

Centrifuge the crude lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (the cell extract) to a pre-chilled tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell extract using a standard method such as the Bradford assay. This is crucial for calculating the specific activity of the enzyme.

-

Spectrophotometric Assay of Phosphofructokinase-1 (PFK1) Activity

This is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

PFK1 Reaction: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP

-

Coupling Reactions:

-

ADP + Phosphoenolpyruvate → ATP + Pyruvate (catalyzed by Pyruvate Kinase)

-

Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

-

The rate of NADH oxidation is directly proportional to the PFK1 activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

-

Substrate Solution: 100 mM Fructose-6-Phosphate.

-

ATP Solution: 50 mM ATP.

-

Coupling Enzyme Mix: A solution in assay buffer containing:

-

10 U/mL Pyruvate Kinase (PK)

-

15 U/mL Lactate Dehydrogenase (LDH)

-

15 mM Phosphoenolpyruvate (PEP)

-

2.5 mM NADH

-

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

-

800 µL Assay Buffer

-

100 µL Coupling Enzyme Mix

-

50 µL Substrate Solution

-

(Optional) Allosteric effectors (e.g., AMP, Fructose-2,6-bisphosphate) at desired concentrations.

-

Yeast cell extract (containing 10-50 µg of total protein).

-

-

Initiation of Reaction:

-

Mix the contents of the cuvette by gentle inversion and incubate at 30°C for 5 minutes to allow for the consumption of any endogenous ADP/pyruvate.

-

Initiate the PFK1 reaction by adding 20 µL of the ATP solution.

-

-

Measurement:

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over 5-10 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

The specific activity is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Specific Activity (U/mg) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (6.22 * mg of protein in assay * light path (cm))

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantification of Fructose-1,6-Bisphosphate by Ion Chromatography

Ion chromatography is a robust method for the separation and quantification of phosphorylated sugars from complex biological samples.

Procedure:

-

Metabolite Extraction:

-

Rapidly quench yeast metabolism by adding a culture sample to a cold solvent (e.g., 60% methanol at -40°C).

-

Centrifuge to pellet the cells and extract metabolites using a suitable extraction solvent (e.g., boiling ethanol or a chloroform/methanol/water mixture).

-

Lyophilize the extract to dryness and resuspend in ultrapure water.

-

-

Chromatographic Separation:

-

Use a high-performance anion-exchange column (e.g., Dionex CarboPac series) with a suitable eluent gradient (e.g., sodium hydroxide and sodium acetate).

-

Inject the resuspended metabolite extract onto the column.

-

-

Detection and Quantification:

-

Detect the eluting compounds using pulsed amperometric detection (PAD) or by coupling the ion chromatography system to a mass spectrometer (IC-MS).

-

Quantify the fructose-1,6-bisphosphate peak by comparing its area to a standard curve generated from known concentrations of a fructose-1,6-bisphosphate standard.[7]

-

This technical guide provides a foundational understanding of the biosynthesis of fructose-1,6-bisphosphate in yeast, offering valuable data and protocols for researchers. The central role of PFK1 in regulating glycolytic flux makes it a key target for studies in metabolic diseases and for the engineering of microbial cell factories.

References

- 1. Kinetic modelling of yeast phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of inorganic phosphate on the kinetic properties of yeast phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

The Energetics of a Key Metabolic Switch: A Technical Guide to the Thermodynamics of Fructose-1,6-Bisphosphate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic principles governing the hydrolysis of fructose-1,6-bisphosphate (F1,6BP), a critical regulatory junction in cellular metabolism. This reaction, catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase), represents an irreversible step in gluconeogenesis and stands in opposition to the corresponding step in glycolysis. A thorough understanding of its energetics is paramount for research in metabolic diseases, cancer biology, and the development of targeted therapeutics.

Quantitative Thermodynamic Parameters

The hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (F6P) and inorganic phosphate (Pi) is a highly exergonic reaction under standard conditions, ensuring the unidirectionality of gluconeogenesis at this step.[1][2] The key thermodynamic parameters are summarized in the table below. It is important to note that while data for the Gibbs free energy change is readily available for F1,6BP hydrolysis, specific experimental values for enthalpy and entropy changes are less common. Therefore, data for the related hydrolysis of fructose-6-phosphate is included for comparative purposes.

| Thermodynamic Parameter | Value | Compound | Conditions | Reference |

| Standard Gibbs Free Energy Change (ΔG°') | -16.3 kJ/mol | Fructose-1,6-bisphosphate | pH 7.0, 25°C, 1 mM Mg²⁺ | [3] |

| -16.7 kJ/mol | Fructose-1,6-bisphosphate | - | [4] | |

| -17 kJ/mol | Fructose-1,6-bisphosphate | - | [2] | |

| Standard Enthalpy Change (ΔH°) | -7.61 ± 0.68 kJ/mol | Fructose-6-phosphate | 25°C | [5] |

| Standard Entropy Change (ΔS°) | Not available | Fructose-1,6-bisphosphate | - | - |

| Change in Heat Capacity (ΔCp°) | -28 ± 42 J/mol·K | Fructose-6-phosphate | 25°C | [5] |

Note: The standard Gibbs free energy change (ΔG°') is the change in Gibbs free energy under standard conditions (298.15 K, 1 atm pressure, 1 M concentration of reactants and products, and pH 7.0).

Signaling and Regulatory Pathways

The hydrolysis of fructose-1,6-bisphosphate is a tightly controlled process, primarily through the allosteric regulation of fructose-1,6-bisphosphatase (FBPase). This regulation is crucial for preventing futile cycles of glycolysis and gluconeogenesis, which would lead to a net consumption of ATP. The primary allosteric inhibitors are adenosine monophosphate (AMP) and fructose-2,6-bisphosphate (F2,6BP), while ATP can act as an activator.[3][6]

Experimental Protocols

The determination of the thermodynamic parameters and the activity of fructose-1,6-bisphosphatase can be achieved through various experimental techniques. Below are detailed methodologies for some of the key approaches.

Enzyme-Coupled Colorimetric Assay for FBPase Activity

This method provides a continuous and sensitive measurement of FBPase activity by coupling the production of fructose-6-phosphate to a series of enzymatic reactions that result in a color change. The following protocol is adapted from commercially available kits.[7][8]

Principle: Fructose-1,6-bisphosphatase hydrolyzes F1,6BP to F6P. F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes G6P, leading to the reduction of a chromogenic probe, which can be measured spectrophotometrically.

Materials:

-

FBPase Assay Buffer

-

Fructose-1,6-bisphosphate (FBPase Substrate)

-

FBPase Converter Enzyme Mix (containing phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

-

FBPase Developer (containing the chromogenic probe)

-

Purified Fructose-1,6-bisphosphatase (Positive Control)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 450 nm in kinetic mode

Procedure:

-

Reagent Preparation: Reconstitute all lyophilized components as per the manufacturer's instructions. Keep all reagents on ice during use.

-

Sample Preparation: Prepare cell or tissue lysates in FBPase Assay Buffer. Centrifuge to remove insoluble material.

-

Standard Curve: Prepare a fructose-6-phosphate standard curve by performing serial dilutions of a stock solution.

-

Reaction Mix Preparation: For each reaction, prepare a master mix containing FBPase Assay Buffer, FBPase Converter, and FBPase Developer.

-

Assay Protocol:

-

Add samples and standards to the wells of the 96-well plate.

-

For each sample, prepare a parallel background control well that will not receive the FBPase substrate.

-

Initiate the reaction by adding the FBPase Substrate to the sample and standard wells.

-

Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for a duration of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background readings from the sample readings.

-

Determine the rate of the reaction (ΔOD/Δt) from the linear portion of the kinetic curve.

-

Calculate the FBPase activity using the standard curve to convert the rate of change in absorbance to the rate of F6P production.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat change (enthalpy, ΔH) associated with a biochemical reaction. It can also be used to determine the equilibrium constant (Keq) and, consequently, the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction.

Principle: A solution of the substrate (fructose-1,6-bisphosphate) is titrated into a solution containing the enzyme (fructose-1,6-bisphosphatase) in the sample cell of the calorimeter. The heat released or absorbed during the enzymatic reaction is measured.

Materials:

-

Isothermal Titration Calorimeter

-

Purified Fructose-1,6-bisphosphatase

-

Fructose-1,6-bisphosphate solution of known concentration

-

Reaction buffer

Procedure:

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Sample Preparation: Prepare solutions of the enzyme and substrate in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

-

Loading: Load the enzyme solution into the sample cell and the substrate solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the substrate into the enzyme solution.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per injection.

-

The initial injections will show a large heat change as the enzyme is saturated with the substrate. As the substrate is depleted, the heat change per injection will decrease.

-

The total heat change can be used to calculate the enthalpy of the reaction (ΔH).

-

Analysis of the binding isotherm can also yield the equilibrium constant (Keq), from which ΔG and ΔS can be calculated.

-

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

This method allows for the separation and quantification of the substrate (F1,6BP) and the product (F6P) of the FBPase reaction, providing a direct measure of enzyme activity.[9][10]

Principle: The reaction mixture is subjected to liquid chromatography to separate F1,6BP and F6P. The separated molecules are then ionized by electrospray ionization and detected by a mass spectrometer.

Materials:

-

Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization source

-

Chromatography column suitable for separating sugar phosphates (e.g., an amino-propyl column)

-

Mobile phase buffers

-

Fructose-1,6-bisphosphate and Fructose-6-phosphate standards

Procedure:

-

Enzymatic Reaction: Perform the FBPase-catalyzed hydrolysis of F1,6BP in a reaction buffer. Stop the reaction at various time points.

-

Sample Preparation: Prepare the samples for LC-MS analysis, which may involve protein precipitation and filtration.

-

LC Separation: Inject the sample onto the chromatography column. Use a suitable gradient of mobile phase to achieve separation of F1,6BP and F6P.

-

MS Detection: The eluting compounds are ionized and detected by the mass spectrometer. The abundance of the ions corresponding to F1,6BP and F6P is measured.

-

Data Analysis:

-

Generate standard curves for F1,6BP and F6P using solutions of known concentrations.

-

Quantify the amounts of substrate consumed and product formed in the enzymatic reaction at each time point by comparing their peak areas to the standard curves.

-